2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(hydroxyimino)methyl]acetamide
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Overview
Description
2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(hydroxyimino)methyl]acetamide is a synthetic organic compound that features both benzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(hydroxyimino)methyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoyl Group: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Chlorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the benzoyl intermediate.
Formation of the Acetamide Group: This could involve the reaction of the intermediate with acetic anhydride or acetyl chloride.
Hydroxyimino Group Addition: The final step might involve the reaction of the intermediate with hydroxylamine to form the hydroxyimino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyimino group, forming oximes or nitriles.
Reduction: Reduction reactions could target the benzoyl or chlorophenyl groups, potentially forming alcohols or amines.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but might include various substituted aromatic compounds, oximes, nitriles, alcohols, or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be studied as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development:
Biological Studies: Use as a probe or marker in biochemical assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group might play a key role in binding to these targets, potentially through hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzoylphenyl)-2-(4-methylphenyl)-N-[(hydroxyimino)methyl]acetamide
- 2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(hydroxyimino)methyl]acetamide
Uniqueness
The presence of the chlorophenyl group might confer unique electronic properties or reactivity compared to similar compounds with different substituents. This could affect the compound’s behavior in chemical reactions or its interactions with biological targets.
Properties
IUPAC Name |
2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(E)-hydroxyiminomethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-19-12-10-16(11-13-19)20(22(27)24-14-25-28)15-6-8-18(9-7-15)21(26)17-4-2-1-3-5-17/h1-14,20,28H,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYWPGFZBMPXBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)C(=O)NC=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)C(=O)N/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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